molecular formula C16H25ClN2O B10970875 3-(3-Chloro-4-methylphenyl)-1,1-dibutylurea CAS No. 86781-37-5

3-(3-Chloro-4-methylphenyl)-1,1-dibutylurea

Cat. No.: B10970875
CAS No.: 86781-37-5
M. Wt: 296.83 g/mol
InChI Key: OMASQHUUTHNKFZ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-1,1-dibutylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chloro-4-methylphenyl group attached to a dibutylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-methylphenyl)-1,1-dibutylurea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Chloro-4-methylphenyl isocyanate+DibutylamineThis compound\text{3-Chloro-4-methylphenyl isocyanate} + \text{Dibutylamine} \rightarrow \text{this compound} 3-Chloro-4-methylphenyl isocyanate+Dibutylamine→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-4-methylphenyl)-1,1-dibutylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1,1-dibutylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1,1-dibutylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)urea
  • 1-(3-Chloro-4-methylphenyl)-3-methyl-urea
  • 3-Chloro-4-methylphenyl isocyanate

Comparison: 3-(3-Chloro-4-methylphenyl)-1,1-dibutylurea is unique due to its specific structural features, such as the dibutylurea moiety, which distinguishes it from other similar compounds

Properties

CAS No.

86781-37-5

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

1,1-dibutyl-3-(3-chloro-4-methylphenyl)urea

InChI

InChI=1S/C16H25ClN2O/c1-4-6-10-19(11-7-5-2)16(20)18-14-9-8-13(3)15(17)12-14/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,20)

InChI Key

OMASQHUUTHNKFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC(=C(C=C1)C)Cl

Origin of Product

United States

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